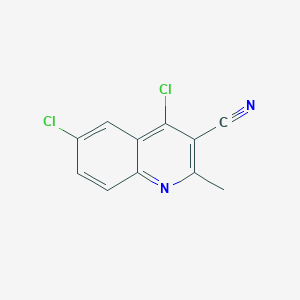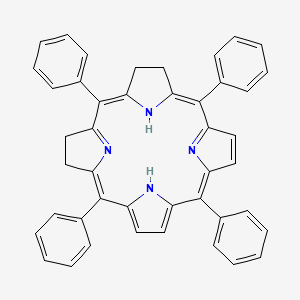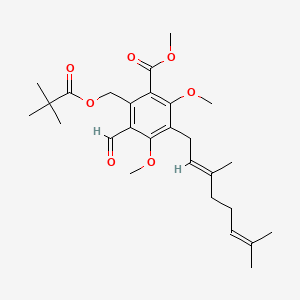
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including formyl, methoxy, and pivaloyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves several steps. The starting materials typically include 3,7-dimethylocta-2,6-dien-1-ol and 2,4-dimethoxybenzoic acid. The synthesis process may involve the following steps:
Esterification: The 2,4-dimethoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.
Formylation: The methyl ester is then formylated using a formylating agent such as formic acid or formic anhydride.
Alkylation: The formylated ester is alkylated with 3,7-dimethylocta-2,6-dien-1-ol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and pivaloyloxy groups can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Lacks the formyl and pivaloyloxy groups.
3,7-Dimethylocta-2,6-dien-1-yl benzoate: Lacks the formyl and methoxy groups.
Uniqueness
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of formyl, methoxy, and pivaloyloxy groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C27H38O7 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C27H38O7/c1-17(2)11-10-12-18(3)13-14-19-23(31-7)20(15-28)21(16-34-26(30)27(4,5)6)22(24(19)32-8)25(29)33-9/h11,13,15H,10,12,14,16H2,1-9H3/b18-13+ |
Clave InChI |
KWMOYIMGSQVAIS-QGOAFFKASA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)C=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)C=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


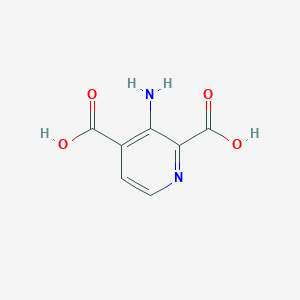
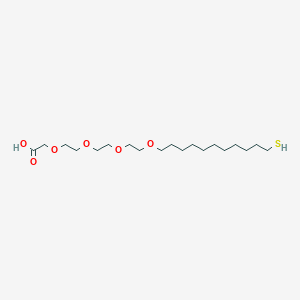
![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)


![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)
![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)


![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
